molecular formula C24H28N4O5S B6514795 4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)butanamide CAS No. 687584-32-3

4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(4-methoxyphenyl)butanamide

Cat. No.: B6514795
CAS No.: 687584-32-3
M. Wt: 484.6 g/mol
InChI Key: OMRUFIUZVWRRGI-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes a thieno[3,2-d]pyrimidin-3-yl group, which is a type of heterocyclic compound . Heterocyclic compounds are a class of organic compounds that contain a ring structure made up of at least two different elements, one of which is carbon . In this case, the ring structure includes sulfur and nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The thieno[3,2-d]pyrimidin-3-yl group, for example, is a six-membered ring with sulfur and nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, heterocyclic compounds like thieno[3,2-d]pyrimidines are generally soluble in water and have a weaker base than pyridine .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many heterocyclic compounds have demonstrated various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Future Directions

The future research directions for this compound could involve exploring its potential therapeutic applications, given the diverse biological activities demonstrated by heterocyclic compounds . Additionally, further studies could investigate its synthesis and reactivity to develop more efficient and selective synthetic methods.

Properties

IUPAC Name

4-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5S/c1-33-18-10-8-17(9-11-18)25-20(29)7-4-13-27-23(31)22-19(12-14-34-22)28(24(27)32)15-21(30)26-16-5-2-3-6-16/h8-12,14,16H,2-7,13,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRUFIUZVWRRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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